2-(2,6-Dichlorophenyl)-3-(2-furylmethyl)-5-methyl-thiazolidin-4-one
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Overview
Description
2-(2,6-Dichlorophenyl)-3-(2-furylmethyl)-5-methyl-thiazolidin-4-one is a dichlorobenzene. It has a role as an anticoronaviral agent.
Scientific Research Applications
Antibacterial and Antimicrobial Properties
2-(2,6-Dichlorophenyl)-3-(2-furylmethyl)-5-methyl-thiazolidin-4-one and its derivatives demonstrate significant antibacterial and antimicrobial activities. Studies reveal that various derivatives of this compound have been synthesized and evaluated for their efficacy against different bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungi. For instance, certain derivatives show promising antibacterial activity against pathogens like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi, as well as antifungal activity against Candida albicans (Sayyed et al., 2006), (Reddy et al., 2010).
Anticancer Potential
The compound and its variants have shown potential in anticancer research. For example, certain derivatives were synthesized and screened for their in vitro anticancer activity using human breast adenocarcinoma cell lines, demonstrating cytotoxic effects and good anti-inflammatory properties (Uwabagira & Sarojini, 2019).
Applications in Corrosion Inhibition
Research has also explored the use of thiazolidin-4-one derivatives as corrosion inhibitors. They have been studied for their effectiveness in preventing corrosion of materials like oil-well tubular steel in hydrochloric acid solutions, highlighting their potential in industrial applications (Yadav, Sharma, & Kumar, 2015).
Other Pharmacological Activities
The compound and its derivatives exhibit a range of other pharmacological activities. These include antitumor, antioxidant, and anti-HIV activities. Specific derivatives have shown moderate antiproliferative in vitro activity against certain cancer cell lines and effective antioxidant activity (Aly et al., 2012), (Rao et al., 2003).
Properties
Molecular Formula |
C15H13Cl2NO2S |
---|---|
Molecular Weight |
342.2 g/mol |
IUPAC Name |
2-(2,6-dichlorophenyl)-3-(furan-2-ylmethyl)-5-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H13Cl2NO2S/c1-9-14(19)18(8-10-4-3-7-20-10)15(21-9)13-11(16)5-2-6-12(13)17/h2-7,9,15H,8H2,1H3 |
InChI Key |
IASDIJPYOACFTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C(S1)C2=C(C=CC=C2Cl)Cl)CC3=CC=CO3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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